molecular formula C24H22BrFN4O B15009192 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 309277-31-4

2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15009192
CAS No.: 309277-31-4
M. Wt: 481.4 g/mol
InChI Key: DSTGRWJEOFPCIX-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound featuring a hexahydroquinoline core substituted with bromo-fluoro and dimethylamino aryl groups. Its structure combines electron-withdrawing (bromo, fluoro) and electron-donating (dimethylamino) substituents, which influence its physicochemical and pharmacological properties. The compound’s crystallographic data and synthesis protocols are often resolved using programs like SHELXL or OLEX2 .

Properties

CAS No.

309277-31-4

Molecular Formula

C24H22BrFN4O

Molecular Weight

481.4 g/mol

IUPAC Name

2-amino-1-(4-bromo-2-fluorophenyl)-4-[4-(dimethylamino)phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22BrFN4O/c1-29(2)16-9-6-14(7-10-16)22-17(13-27)24(28)30(19-11-8-15(25)12-18(19)26)20-4-3-5-21(31)23(20)22/h6-12,22H,3-5,28H2,1-2H3

InChI Key

DSTGRWJEOFPCIX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)Br)F)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-bromo-2-fluoroaniline, 4-(dimethylamino)benzaldehyde, and cyanoacetic acid.

    Condensation Reaction: The initial step involves a condensation reaction between 4-bromo-2-fluoroaniline and 4-(dimethylamino)benzaldehyde in the presence of a base to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with cyanoacetic acid under acidic or basic conditions to form the quinoline core structure.

    Final Modifications: Further modifications, such as bromination or fluorination, are carried out to introduce the desired substituents on the quinoline ring.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods to larger reactors, ensuring proper control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules with potential biological activities.

Biology

In biological research, quinoline derivatives are often investigated for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and is thus of interest in drug discovery and development.

Medicine

The compound could be explored for its potential therapeutic applications, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria, cancer, and bacterial infections.

Industry

In the industrial sector, the compound may be used in the development of new materials, dyes, and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA, leading to the inhibition of key biological processes in pathogens or cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Variations in Hexahydroquinoline Derivatives

Compound Name R1 (Position 1) R2 (Position 4) Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-Bromo-2-fluorophenyl 4-(Dimethylamino)phenyl ~487.3 Potential kinase inhibition -
2-Amino-1-(4-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Bromophenyl 4-(Methylsulfanyl)phenyl ~481.4 Enhanced lipophilicity
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Chlorophenyl 4-(Dimethylamino)phenyl ~443.9 Improved solubility in polar solvents
2-Amino-4-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Chlorophenyl 5-Bromothiophen-2-yl ~529.8 Halogenated heterocyclic activity
2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Chlorophenyl 1,3-Benzodioxol-5-yl ~449.9 Neuroprotective potential

Key Observations :

  • Dimethylamino groups at R2 increase solubility in aqueous media compared to methylsulfanyl or halogenated substituents .
  • Heterocyclic R2 groups (e.g., thiophene, benzodioxole) introduce π-π stacking capabilities, critical for receptor interactions .

Physicochemical and Spectroscopic Comparisons

Table 2: NMR and Crystallographic Data

Compound Key NMR Shifts (δ, ppm) Crystallographic Parameters (Å, °) Software Used
Target Compound Not reported in evidence Not reported SHELXL/OLEX2
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile C11–O1: 110.71; C12–O1: 123.06 Bond angles: C1–C8–C9 = 111.87°; C8–C13–C14 = 117.92° SHELX-97
2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Aromatic protons: 7.2–7.5; NH2: 4.8 Space group: P21/c; Z = 4 SHELXL

Insights :

  • The hexahydroquinoline core exhibits consistent bond angles (~110–120°) across analogs, as seen in crystallographic data .
  • Substitutions at R1 and R2 alter electron density, shifting NH2 and aromatic proton resonances in NMR .

Trends :

  • Nitrophenyl/thiophenyl derivatives show pronounced anticancer activity due to nitroreductase activation .
  • Microwave-assisted synthesis improves yields and reduces reaction times for benzodioxole-containing analogs .

Biological Activity

2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 309277-31-4) is a complex organic compound belonging to the class of quinoline derivatives. Its unique molecular structure and substituents make it a candidate for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C24H22BrFN4OC_{24}H_{22}BrFN_4O, with a molecular weight of approximately 481.4 g/mol. The presence of bromine and fluorine atoms significantly influences its chemical reactivity and biological interactions.

Structural Information

PropertyValue
Molecular FormulaC24H22BrFN4O
Molecular Weight481.4 g/mol
SMILESCN(C)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)Br)F)N)C#N
InChIInChI=1S/C24H22BrFN4O/c1-29(2)...

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Quinoline derivatives are known for their pharmacological properties, including:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines by disrupting critical cellular pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

The specific mechanism of action is dependent on the target enzyme or receptor involved. For example, quinoline derivatives can form hydrogen bonds and hydrophobic interactions with target proteins, leading to the disruption of biological pathways critical for cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the hexahydroquinoline class:

  • Anticancer Screening : A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the potential of quinoline derivatives in cancer therapy .
  • Topoisomerase Inhibition : Compounds structurally related to 2-amino hexahydroquinolines have been shown to inhibit topoisomerase I and II activities effectively, leading to decreased viability in cancer cell lines .
  • Structure–Activity Relationship (SAR) : SAR studies have demonstrated that modifications in the substituents can enhance biological activity. For instance, the introduction of electron-donating groups has been linked to improved potency against specific cancer types .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-Amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenylhexahydroquinolineC23H24F N3OLacks bromine; different aryl group
2-Amino-4-(3,4,5-trimethoxyphenyl)-5-oxohexahydroquinolineC23H28N2O5Contains methoxy groups; distinct biological activity
2-Amino-1-(dimethylamino)-4-[4-(dimethylamino)phenyl]-5-octahydroquinolineC25H30N4OSimilar core but varies in substituent arrangement

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